molecular formula C16H18O B8656125 2-Cumyl-4-methylphenol CAS No. 2675-76-5

2-Cumyl-4-methylphenol

Cat. No. B8656125
Key on ui cas rn: 2675-76-5
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
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Patent
US07563849B2

Procedure details

Paracresol 34.15 g (316.0 mmol), Amberlyst 15E 2.50 g, and toluene 20 ml were charged in a sufficiently dried 200 ml reactor purged with argon, 30 ml of a toluene solution containing 4-cumylphenol 14.40 g (105.5 mmol) was added dropwise to the reactor at 80° C. and then the resultant mixture was stirred for 17 hours. After cooling to a room temperature, the resultant mixture was filtered while being washed with hexane. The obtained liquid was purified by silica gel column chromatography to obtain 2-cumyl-4-methylphenol 10.52 g (44%).
Quantity
34.15 g
Type
reactant
Reaction Step One
[Compound]
Name
15E
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](C1C=CC(O)=CC=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
34.15 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
15E
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon, 30 ml of a toluene solution
ADDITION
Type
ADDITION
Details
was added dropwise to the reactor at 80° C.
FILTRATION
Type
FILTRATION
Details
the resultant mixture was filtered
WASH
Type
WASH
Details
while being washed with hexane
CUSTOM
Type
CUSTOM
Details
The obtained liquid was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.52 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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